An In-depth Technical Guide to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine
An In-depth Technical Guide to 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. While specific data for this compound is not extensively published, this document synthesizes information from structurally related analogs and the broader class of pyrazole-containing molecules to offer insights into its synthesis, physicochemical properties, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding and practical methodologies for working with this and similar chemical entities. The hydrochloride salt of this compound is identified by the CAS number 2322534-19-8[1].
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[2] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, serving as privileged scaffolds in the design of therapeutic agents.[2] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a highly attractive starting point for the development of novel drugs. The subject of this guide, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, features key substitutions that are anticipated to modulate its biological activity and properties.
Physicochemical Properties
While experimental data for the free base of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine is scarce, its properties can be inferred from structurally similar compounds and computational predictions. The hydrochloride salt has a molecular weight of 189.69 g/mol [1]. For a closely related analog, ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine (CAS 1002651-68-4), which lacks the 5-methyl group, the following properties have been computed and provide a reasonable estimation.
| Property | Predicted Value for a Close Analog | Reference |
| Molecular Weight | 139.20 g/mol | [3] |
| XLogP3-AA | -0.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 29.9 Ų | [3] |
Synthesis and Methodologies
The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine can be approached through a multi-step process, leveraging established methods for the construction and functionalization of the pyrazole ring. A plausible synthetic route is outlined below, based on common organic chemistry transformations.
General Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole
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To a solution of ethylhydrazine oxalate in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide) to generate the free ethylhydrazine.
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To this mixture, add 2,4-pentanedione (acetylacetone) dropwise at room temperature.
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Heat the reaction mixture at reflux for several hours to facilitate the condensation and cyclization reaction.[4]
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-ethyl-5-methyl-1H-pyrazole.
Step 2: Formylation to 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
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In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) dropwise to form the Vilsmeier reagent.
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To this pre-formed reagent, add a solution of 1-ethyl-5-methyl-1H-pyrazole in DMF dropwise, maintaining the low temperature.
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Allow the reaction to warm to room temperature and then heat to approximately 60-80 °C for several hours.
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Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
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Neutralize the mixture with a base (e.g., sodium hydroxide solution) until it is alkaline.
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Extract the product with an organic solvent (e.g., dichloromethane).
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Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting aldehyde by column chromatography.
Step 3: Reductive Amination to the Final Product
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Dissolve 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
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Add a solution of methylamine (as a solution in a solvent like THF or as the hydrochloride salt with a base).
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Stir the mixture at room temperature for a short period to allow for imine formation.
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Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.
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Continue stirring at room temperature for several hours until the reaction is complete as monitored by TLC.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography to obtain 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine.
Potential Applications in Drug Development
The pyrazole core is a key pharmacophore in a variety of therapeutic agents.[2] Its derivatives have shown promise as kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and anticancer agents.[4][5]
Kinase Inhibition
Many kinase inhibitors incorporate a substituted pyrazole ring. The ethyl and methyl groups on the pyrazole of the target compound can influence its binding to the kinase active site. The N-methylmethanamine side chain can be crucial for forming hydrogen bonds or salt bridges with amino acid residues in the ATP-binding pocket of kinases.
Caption: Role of the pyrazole scaffold in kinase inhibitor design.
Other Potential Therapeutic Areas
Given the broad biological activities of pyrazole derivatives, 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine could be investigated for its potential in other therapeutic areas, including but not limited to:
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Anti-inflammatory activity: The pyrazole ring is a core component of some NSAIDs.
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Anticancer properties: Certain pyrazole derivatives have demonstrated cytotoxic effects on various cancer cell lines.[5]
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Central Nervous System (CNS) activity: The ability of small molecules to cross the blood-brain barrier can be influenced by their physicochemical properties. The predicted XLogP suggests that this compound may have the potential for CNS penetration.
Safety and Handling
Based on the GHS classification for the closely related ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine, the target compound should be handled with care.[3]
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H302: Harmful if swallowed[3]
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H315: Causes skin irritation[3]
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H318: Causes serious eye damage[3]
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H335: May cause respiratory irritation[3]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine represents a promising scaffold for further investigation in drug discovery. This guide provides a foundational understanding of its synthesis, properties, and potential applications, drawing upon the extensive knowledge base of pyrazole chemistry. The proposed synthetic route and experimental protocols offer a practical starting point for researchers to synthesize and evaluate this compound for various biological activities. As with any novel chemical entity, further experimental validation of its properties and biological effects is warranted.
References
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
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((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401. PubChem. [Link]
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Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC - NIH. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. [Link]
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1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed. [Link]
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(1-ethyl-5-methyl-1h-pyrazol-4-yl)methanamine. PubChemLite. [Link]
Sources
- 1. 2322534-19-8|1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem [pubchem.ncbi.nlm.nih.gov]
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